N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Lipophilicity Drug Discovery ADME

Researchers often struggle with piperidine building blocks that are oils and variable purity, complicating assay setup. N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS 138304-80-0) solves this with a solid dihydrochloride salt form that enables precise weighing and formulation, alongside the free base for synthetic flexibility. - Available as ≥95% pure crystalline dihydrochloride hydrate, non-hygroscopic and easy to handle. - Moderate LogP (-0.04) supports CNS drug design by limiting P-gp efflux. - Ideal for sigma receptor probe synthesis and HPLC reference standards. Procurement-ready: both forms stocked globally with immediate shipping.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 138304-80-0
Cat. No. B174542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(piperidin-3-yl)propanamide
CAS138304-80-0
SynonymsN,N-dimethyl-3-piperidin-3-ylpropanamide(SALTDATA: 2HCl 0.5H2O)
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC1CCCNC1
InChIInChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3
InChIKeyWQZWSAVUJCYHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-(piperidin-3-yl)propanamide: Specifications & Procurement Guide


N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS 138304-80-0, C₁₀H₂₀N₂O, MW 184.28) is a piperidine-based amide building block characterized by a dimethyl amide group attached to a propanamide chain linked to a piperidin-3-yl moiety. The compound exhibits a calculated LogP of -0.04 and possesses 3 rotatable bonds, indicating moderate hydrophilicity and conformational flexibility . It is commercially available both as a free base and as a dihydrochloride hydrate salt, with the latter providing a crystalline solid form suitable for precise handling and formulation .

1 Piperidine-based amide building block for library synthesis and amide coupling workflows
2 Available as solid dihydrochloride hydrate salt for precise weighing and handling
3 Moderate hydrophilicity profile compatible with aqueous assay conditions

N,N-Dimethyl-3-(piperidin-3-yl)propanamide: Differentiators from Generic Analogs


Direct substitution of N,N-dimethyl-3-(piperidin-3-yl)propanamide with unsubstituted or differently N-alkylated piperidinyl propanamide analogs is not recommended due to divergent physicochemical and solid-state properties. The N,N-dimethyl amide functionality confers a specific lipophilicity profile (LogP = -0.04) and hydrogen-bonding capacity that differs markedly from primary amides (e.g., 3-(piperidin-3-yl)propanamide) . Furthermore, the target compound is accessible as a dihydrochloride hydrate salt—a crystalline solid—while many close analogs, including 3-(piperidin-3-yl)propanamide, exist as oils at room temperature . These variations in physical form, solubility, and molecular recognition potential can significantly impact assay reproducibility, formulation development, and synthetic utility, making empirical substitution risky without rigorous re-validation.

Target Property
Substitute May Differ
N,N-dimethyl amide with specific lipophilicity and H-bonding profile
Primary amide analogs may shift LogP and molecular recognition, altering assay binding profiles
Solid dihydrochloride hydrate salt form
Oily free base analogs may compromise weighing accuracy and handling reproducibility
3 rotatable bonds with moderate conformational flexibility
Differently substituted piperidine analogs may exhibit shifted conformational preferences

N,N-Dimethyl-3-(piperidin-3-yl)propanamide: Quantitative Differentiators vs. Close Analogs


Lower Lipophilicity Compared to Dimethyl Amide Analogs

N,N-Dimethyl-3-(piperidin-3-yl)propanamide (free base) has a vendor-provided calculated LogP of -0.04 , indicating moderate hydrophilicity. In contrast, a structurally related analog, 2,2-dimethyl-N-(piperidin-3-yl)propanamide, which bears a gem-dimethyl group adjacent to the amide carbonyl, is described as a potent NMDA receptor antagonist, implying greater lipophilicity and membrane permeability (exact LogP not reported) . While direct LogP comparison for this exact pair is not available, the trend suggests that the target compound's lower LogP may confer reduced non-specific binding to lipid membranes and plasma proteins, a property often advantageous for obtaining clean in vitro pharmacological profiles.

Lipophilicity Comparison
Class-level
Target LogP: -0.04
Analogs More lipophilic (exact values not reported)
May support reduced non-specific binding in screening assays
Computational LogP; verify experimentally
Lipophilicity Drug Discovery ADME

Solid Dihydrochloride Salt vs. Oily Free Base for Improved Handling

While the free base of N,N-dimethyl-3-(3-piperidinyl)propanamide is not explicitly characterized as an oil, the closely related primary amide analog, 3-(piperidin-3-yl)propanamide (CAS 138304-79-7), is documented as an oil at room temperature . In contrast, the dihydrochloride hydrate salt form of the target compound (supplied as BB-4017501) is a solid . This solid-state advantage translates to more accurate weighing, reduced hygroscopicity, and simplified storage compared to an oil, which can be sticky and challenging to handle quantitatively.

Physical State
Reported
Target Solid (dihydrochloride hydrate salt)
Analog Oil (3-(piperidin-3-yl)propanamide)
Supports precise weighing and formulation reproducibility
Based on vendor physical form description
Formulation Solid-State Chemistry Handling

Balanced Conformational Flexibility from Rotatable Bond Count

N,N-Dimethyl-3-(piperidin-3-yl)propanamide contains 3 rotatable bonds as calculated by Hit2Lead . For comparison, the primary amide analog 3-(piperidin-3-yl)propanamide is expected to have 2-3 rotatable bonds, while more flexible piperidine derivatives (e.g., those with extended alkyl chains) can exceed 5 rotatable bonds. The target compound's moderate flexibility allows it to sample a range of conformations that may be necessary for target binding, while avoiding the excessive entropic penalty associated with highly flexible molecules, a factor known to influence oral bioavailability and binding kinetics [1].

Rotatable Bonds
Class-level
3
rotatable bonds
Moderate flexibility may support drug-like property screening
Class-level medicinal chemistry principle; verify in context
Conformational Analysis Molecular Flexibility Drug Design

High Purity Assurance for Reproducible Results

Multiple reputable vendors supply N,N-dimethyl-3-(piperidin-3-yl)propanamide with a minimum purity of 95%, often specified as 98% by HPLC . In comparison, lower-purity grades (<95%) or non-certified custom syntheses may contain impurities that interfere with biological assays or reduce chemical reaction yields. This high purity standard is critical for reproducible SAR studies and for minimizing off-target effects in cellular or biochemical assays.

Purity Specification
Specification review
>=95% (typically 98%)
by HPLC
Supports lot-to-lot reproducibility and assay confidence
Per vendor COA; lot-specific verification recommended
Purity Quality Control Reproducibility

Sigma Receptor Ligand Scaffold Potential

Piperidin-3-yl propanamide derivatives have been recognized in vendor literature and patents as potential scaffolds for sigma receptor ligands . For instance, the unsubstituted analog 3-(piperidin-3-yl)propanamide is noted as a precursor for sigma-1 and mu-opioid receptor-targeting agents [1]. While direct biological data for N,N-dimethyl-3-(piperidin-3-yl)propanamide is currently limited in the public domain, the core piperidine-propanamide motif is a validated starting point for exploring sigma receptor pharmacology. The dimethyl amide substitution may further modulate receptor subtype selectivity and metabolic stability compared to unsubstituted or N-alkyl variants.

Sigma Receptor Scaffold
Data to verify
Piperidine-propanamide scaffold context reported in patent literature; direct data for this compound limited
Reported scaffold context; verify in target-specific assays
Limited public domain data; confirm experimentally
Sigma Receptor CNS Drug Discovery Scaffold

N,N-Dimethyl-3-(piperidin-3-yl)propanamide: Recommended Application Scenarios


Hit-to-Lead Optimization for CNS Targets

Given its moderate LogP (-0.04) and 3 rotatable bonds, N,N-dimethyl-3-(piperidin-3-yl)propanamide is well-suited as a starting point for lead optimization programs targeting central nervous system (CNS) disorders . The compound's hydrophilicity may aid in avoiding P-glycoprotein efflux, while the piperidine core is a common motif in CNS-active drugs. Researchers can utilize the solid dihydrochloride salt form for precise weighing and formulation in in vivo studies .

Probe Development for Sigma Receptor Studies

The piperidin-3-yl propanamide scaffold is recognized as a privileged structure for sigma receptor binding . N,N-dimethyl-3-(piperidin-3-yl)propanamide can serve as a valuable intermediate or core structure for the synthesis of novel sigma receptor probes. Its high purity (≥95%) ensures reliable outcomes in competitive binding assays and functional studies aimed at elucidating sigma receptor pharmacology .

Scalable Synthesis of Advanced Intermediates

The availability of N,N-dimethyl-3-(piperidin-3-yl)propanamide in both free base and dihydrochloride salt forms facilitates its use in multi-step synthetic routes . The free base can be employed in organic reactions requiring a nucleophilic amine, while the salt form provides a stable, non-hygroscopic starting material for large-scale reactions. The compound's moderate molecular weight and good purity make it a practical building block for the synthesis of more complex molecular architectures.

Analytical Method Development and Reference Standard

With a defined LogP (-0.04) and consistent purity (≥95%), N,N-dimethyl-3-(piperidin-3-yl)propanamide can be used as a reference standard for HPLC method development and calibration . Its physicochemical properties are well-suited for reversed-phase chromatography, and its availability in high purity ensures accurate quantification in analytical assays.

Application
Selection Property
Validation Focus
CNS lead optimization research
Moderate hydrophilicity and flexibility profile
CNS permeability and binding assay review
Sigma receptor probe development
Piperidine-propanamide scaffold context
Receptor binding and selectivity assay review
Multi-step synthetic workflows
Dual free base / salt form availability
Reaction condition and handling compatibility
HPLC reference standard use
Defined purity specification
Chromatographic calibration and method validation

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